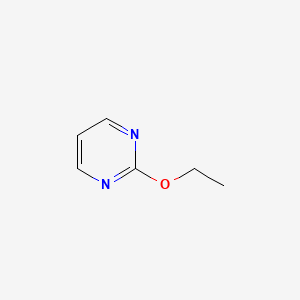

2-Ethoxypyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

2-ethoxypyrimidine |

InChI |

InChI=1S/C6H8N2O/c1-2-9-6-7-4-3-5-8-6/h3-5H,2H2,1H3 |

InChI Key |

AEXIQPQOFKQACC-UHFFFAOYSA-N |

SMILES |

CCOC1=NC=CC=N1 |

Canonical SMILES |

CCOC1=NC=CC=N1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis of 2-Ethoxypyrimidine from 2-Chloropyrimidine

Introduction: The Significance of 2-Ethoxypyrimidine in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Among the vast landscape of pyrimidine derivatives, this compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of novel kinase inhibitors and other targeted therapies. Its strategic importance lies in the facile displacement of the ethoxy group by various nucleophiles, allowing for the introduction of diverse functionalities at the 2-position of the pyrimidine ring. This guide provides a comprehensive overview of the synthesis of this compound from 2-chloropyrimidine, delving into the reaction mechanism, a detailed experimental protocol, optimization strategies, and essential safety considerations.

Core Synthesis: A Nucleophilic Aromatic Substitution Approach

The transformation of 2-chloropyrimidine to this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method, analogous to the classic Williamson ether synthesis, involves the displacement of the chloride leaving group on the aromatic ring by an ethoxide nucleophile.[4][5][6] The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, facilitates this type of substitution.

The overall reaction can be summarized as follows:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a robust and reproducible method for the synthesis of this compound.

Reagent and Solvent Properties

| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Hazards |

| 2-Chloropyrimidine | C₄H₃ClN₂ | 114.53 | 145-147 | ~1.3 | Irritant, Harmful if swallowed |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | Decomposes | 0.868 | Corrosive, Flammable solid |

| Ethanol (Anhydrous) | C₂H₆O | 46.07 | 78.37 | 0.789 | Flammable liquid and vapor |

Step-by-Step Procedure

| Step | Action | Parameters & Observations |

| 1 | Preparation of Sodium Ethoxide Solution | In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 100 mL of anhydrous ethanol. Carefully add sodium metal (2.3 g, 0.1 mol) in small portions. Caution: The reaction is highly exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and a nitrogen atmosphere. The sodium will dissolve to form a clear, colorless solution of sodium ethoxide. |

| 2 | Addition of 2-Chloropyrimidine | Once all the sodium has reacted and the solution has cooled to room temperature, add a solution of 2-chloropyrimidine (11.45 g, 0.1 mol) in 50 mL of anhydrous ethanol dropwise over 30 minutes. |

| 3 | Reaction | Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). |

| 4 | Work-up | After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting solid, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).[7] |

| 5 | Purification | Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to obtain pure this compound.[7][8] |

| 6 | Characterization | Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1][9][10] |

Mechanism and Optimization: A Deeper Dive

The reaction proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism.[11] This is a two-step process involving an addition-elimination sequence.

Caption: The SNAr mechanism for the synthesis of this compound.

In the first, rate-determining step, the ethoxide ion attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[12] This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring and the two nitrogen atoms. In the second, faster step, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final product.[13]

Optimization of Reaction Conditions

Several parameters can be adjusted to optimize the yield and purity of this compound.

| Parameter | Effect on Reaction | Typical Range | Notes |

| Temperature | Higher temperatures generally increase the reaction rate. | Room Temperature to Reflux | Refluxing in ethanol (around 78-80°C) is often optimal for achieving a reasonable reaction time without significant side product formation.[8] |

| Solvent | The choice of solvent can influence the solubility of reactants and the rate of reaction. | Ethanol, DMF, Acetonitrile | Ethanol is a common and effective solvent as it is the conjugate acid of the nucleophile.[14] Dipolar aprotic solvents like DMF may accelerate the reaction but can complicate work-up.[15] |

| Base | A strong base is required to generate the ethoxide nucleophile. | Sodium, Sodium Hydride, Sodium Ethoxide | Using pre-formed sodium ethoxide can be more convenient and safer than generating it in situ from sodium metal. |

| Reaction Time | Sufficient time is needed for the reaction to go to completion. | 2 - 24 hours | Reaction progress should be monitored by TLC to determine the optimal time.[8] |

Purification and Characterization

Purification of the crude product is typically achieved by flash column chromatography. The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Typical Analytical Data

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the ethoxy group (a triplet and a quartet) and the pyrimidine ring protons. |

| ¹³C NMR | Resonances for the carbons of the ethoxy group and the pyrimidine ring. |

| Mass Spec (MS) | A molecular ion peak corresponding to the mass of this compound. |

| TLC | A single spot with a specific Rf value in a given eluent system. |

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

| Substance | CAS Number | Key Hazards | Handling Precautions |

| 2-Chloropyrimidine | 1722-12-9 | Harmful if swallowed, Causes skin and serious eye irritation.[16] | Wear appropriate PPE (gloves, safety glasses, lab coat). Handle in a well-ventilated fume hood.[17] |

| Sodium Ethoxide | 141-52-6 | Flammable solid, Causes severe skin burns and eye damage, Reacts violently with water.[18] | Handle under an inert atmosphere. Keep away from water and sources of ignition. Wear appropriate PPE.[19] |

| Ethanol | 64-17-5 | Highly flammable liquid and vapor, Causes serious eye irritation. | Keep away from heat and open flames. Store in a well-ventilated area. |

Emergency Procedures:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes.[16]

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[16]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.

Conclusion

The synthesis of this compound from 2-chloropyrimidine is a fundamental and highly valuable transformation in organic and medicinal chemistry. A thorough understanding of the SNAr mechanism, careful execution of the experimental protocol, and adherence to safety guidelines are essential for a successful outcome. The ability to optimize reaction conditions allows for the efficient and high-yield production of this important synthetic intermediate, paving the way for the discovery and development of new therapeutic agents.

References

- CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents.

-

2-chloropyrimidine patented technology retrieval search results - Eureka | Patsnap. Available at: [Link]

-

Williamson Ether Synthesis - Organic Chemistry Tutor. Available at: [Link]

-

Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

-

Synthesis of 2-chloropyrimidine derivatives (50–54) - ResearchGate. Available at: [Link]

-

Williamson Ether Synthesis reaction - BYJU'S. Available at: [Link]

-

OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE - ResearchGate. Available at: [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

-

The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI. Available at: [Link]

-

Williamson ether synthesis - Wikipedia. Available at: [Link]

-

Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity - MDPI. Available at: [Link]

-

2-chloropyrimidine - Organic Syntheses Procedure. Available at: [Link]

-

nucleophilic aromatic substitutions - YouTube. Available at: [Link]

-

Characterization - CP2M. Available at: [Link]

-

Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. Available at: [Link]

-

Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus - PubMed. Available at: [Link]

-

Optimization of the pyrimidine synthesis. a | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

The Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

-

Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC - PubMed Central. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

-

Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed. Available at: [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. byjus.com [byjus.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. zenodo.org [zenodo.org]

- 16. fishersci.com [fishersci.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. spectrumchemical.com [spectrumchemical.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Physical and chemical properties of 2-ethoxypyrimidine

Title: Technical Monograph: 2-Ethoxypyrimidine – Physicochemical Profile, Synthesis, and Applications in Medicinal Chemistry

Executive Summary this compound (CAS: 16939-49-8) is a critical heterocyclic intermediate in the development of pharmaceutical agents, particularly in the kinase inhibitor and nucleoside analog classes. Structurally, it consists of a pyrimidine ring substituted at the C2 position with an ethoxy group. This substitution pattern imparts unique electronic properties, serving as both a hydrogen bond acceptor and a lipophilic modulator. While stable under neutral and basic conditions, the molecule exhibits specific lability toward acid-catalyzed hydrolysis, a feature that medicinal chemists must navigate during lead optimization. This guide provides a comprehensive technical analysis of its properties, synthesis, and reactivity.

Part 1: Physicochemical Profile

The introduction of the ethoxy group at the 2-position of the pyrimidine ring significantly alters the lipophilicity and solubility profile compared to the parent pyrimidine.

Table 1: Key Physicochemical Properties

| Property | Value / Description | Note |

| IUPAC Name | This compound | |

| CAS Number | 16939-49-8 | |

| Molecular Formula | C₆H₈N₂O | |

| Molecular Weight | 124.14 g/mol | |

| Physical State | Colorless to pale yellow liquid | Low melting point solid in some contexts |

| Boiling Point | ~189–193 °C (Predicted/Analog) | Est.[1][2][3][4][5] based on 2-methoxypyrimidine (142°C) |

| Density | ~1.08 g/cm³ | |

| LogP (Octanol/Water) | 0.85 | Moderate lipophilicity; good membrane permeability |

| pKa (Conjugate Acid) | ~1.5–2.0 | Weakly basic N-atoms due to alkoxy electron withdrawal |

| Solubility | Soluble in EtOH, DMSO, DCM, EtOAc | Sparingly soluble in water |

Scientific Insight: The electron-donating ethoxy group (via resonance) competes with the electron-withdrawing nature of the nitrogen atoms. However, the inductive effect of the oxygen atom at the 2-position reduces the basicity of the ring nitrogens compared to alkyl-pyrimidines, making the molecule less prone to protonation at physiological pH but susceptible to acid catalysis under forcing conditions.

Part 2: Synthetic Pathways

The most robust industrial and laboratory synthesis of this compound involves a Nucleophilic Aromatic Substitution (

Protocol: Williamson-Type Ether Synthesis

-

Reagents: 2-Chloropyrimidine (1.0 eq), Sodium Ethoxide (1.2 eq), Absolute Ethanol (Solvent).

-

Setup: Flame-dried round-bottom flask equipped with a reflux condenser and inert gas (N₂) inlet.

-

Procedure:

-

Dissolve sodium metal in absolute ethanol to generate sodium ethoxide in situ (exothermic).

-

Cool the solution to 0°C.

-

Add 2-chloropyrimidine portion-wise to control the exotherm.

-

Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) for disappearance of starting material (

~0.6). -

Workup: Concentrate ethanol under reduced pressure. Resuspend residue in water and extract with Dichloromethane (DCM).

-

Purification: Dry organic layer over

, filter, and concentrate. Distillation under reduced pressure yields the pure product.

-

Yield Expectation: 75–85%

Visualization: Synthesis Workflow

Caption:

Part 3: Chemical Reactivity & Stability

The 2-alkoxypyrimidine scaffold presents a specific stability profile that is crucial for drug shelf-life and metabolic stability.

Acid-Catalyzed Hydrolysis (The "Achilles Heel")

Unlike 2-alkylpyrimidines, this compound is susceptible to hydrolysis under acidic conditions. Protonation of the ring nitrogen activates the C2 position for nucleophilic attack by water, leading to the loss of ethanol and the formation of pyrimidin-2(1H)-one (often existing as the 2-hydroxypyrimidine tautomer).

-

Implication: Avoid strong acidic workups (e.g., 1M HCl washes) during purification.

-

Kinetics: Pseudo-first-order rate dependence on

.

Nucleophilic Displacement

The ethoxy group is a "leaving group" of intermediate ability. While less reactive than a halogen, it can be displaced by strong nucleophiles (e.g., hydrazine, thiols) under high thermal stress, converting the ether into an amine or sulfide.

Visualization: Reactivity Pathways

Caption: Divergent reactivity pathways showing acid lability (red) and potential for functionalization (green).

Part 4: Spectroscopic Characterization

Validating the structure of this compound requires identifying the characteristic splitting patterns of the ethyl group and the specific symmetry of the pyrimidine ring.

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H-4, H-6 | 8.50 – 8.55 | Doublet (d) | 2H | Deshielded by adjacent N atoms (α-position).[1] Equivalent due to symmetry. | |

| H-5 | 6.90 – 6.95 | Triplet (t) | 1H | Shielded relative to H4/6 (β-position).[1] Splits into triplet by H4 and H6. | |

| O-CH₂- | 4.40 – 4.45 | Quartet (q) | 2H | Deshielded by oxygen.[1] Characteristic methylene quartet. | |

| -CH₃ | 1.40 – 1.45 | Triplet (t) | 3H | Methyl triplet typical of ethyl esters/ethers.[1] |

IR Spectrum Key Bands:

-

C-H Stretch (Ar): 3050 cm⁻¹

-

C-H Stretch (Alk): 2980 cm⁻¹

-

C=N Ring Stretch: 1580 cm⁻¹

-

C-O-C Ether Stretch: 1250–1050 cm⁻¹ (Strong band)

Part 5: Applications in Drug Discovery

1. Bioisosterism & Pharmacophore Design: The this compound moiety is frequently employed as a bioisostere for phenyl or pyridine rings. The ethoxy group provides:

-

Steric Bulk: Fills hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).

-

Hydrogen Bonding: The pyrimidine nitrogens act as H-bond acceptors (HBA), while the ether oxygen adds a weak secondary HBA vector.

2. Solubility Modulation: Compared to 2-phenylpyrimidine, the 2-ethoxy analog often exhibits improved aqueous solubility and lower LogP (0.85 vs ~1.5), aiding in the optimization of ADME (Absorption, Distribution, Metabolism, Excretion) properties.

3. Metabolic Considerations: Researchers must monitor for O-dealkylation (mediated by CYP450 enzymes), which would generate the polar pyrimidin-2-one metabolite, potentially altering the drug's pharmacodynamics.

Part 6: Handling & Safety[3][4][6][7]

GHS Classification:

-

Signal Word: Warning

-

Hazard Statements:

Handling Protocol:

-

Storage: Store in a cool, dry place under inert atmosphere. Hygroscopic nature is low, but acid vapors must be avoided to prevent degradation.

-

PPE: Nitrile gloves and safety glasses are mandatory. Use a fume hood during synthesis to avoid inhalation of vapors.

References

-

ChemicalBook. 2-Chloropyrimidine Properties and Safety. (Source for precursor reactivity). Available at:

-

PubChem. Pyrimidine Compound Summary. National Library of Medicine.[9] (General pyrimidine physicochemical data). Available at:

-

Organic Syntheses. 2-Chloropyrimidine Synthesis Protocol. (Foundational method for precursor synthesis). Available at:

-

Fisher Scientific. Safety Data Sheet: 2-Chloropyrimidine. (Safety data extrapolation). Available at:

-

NIST Chemistry WebBook. Pyrimidine Spectral Data. (Basis for NMR prediction). Available at:

Sources

- 1. List of refractive indices - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. cibtech.org [cibtech.org]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. Ethylene | CH2=CH2 | CID 6325 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Ethoxypyrimidine: A Strategic Building Block in Heterocyclic Synthesis

Executive Summary

2-Ethoxypyrimidine (CAS: 16939-48-7) serves as a pivotal intermediate in the synthesis of functionalized pyrimidines, a scaffold ubiquitous in oncology (e.g., kinase inhibitors) and infectious disease therapeutics (e.g., nucleoside analogs). Unlike its chlorinated counterparts, the 2-ethoxy moiety offers a unique duality: it acts as a robust directing group for regioselective metallation at the C4 position while simultaneously serving as a latent "masked" hydroxyl group (uracil tautomer) or a leaving group under specific nucleophilic aromatic substitution (SNAr) conditions. This guide delineates the mechanistic principles governing its reactivity, providing validated protocols for its application in high-value organic synthesis.

Chemical Profile & Synthetic Accessibility[1]

Structural Properties

The pyrimidine ring is electron-deficient (π-deficient), making it highly susceptible to nucleophilic attack but resistant to electrophilic substitution. The 2-ethoxy substituent modifies this landscape via two competing effects:

-

Inductive Withdrawal (-I): The electronegative oxygen enhances the acidity of the adjacent ring protons (H4/H6).

-

Resonance Donation (+R): The lone pair on oxygen donates electron density into the ring, slightly deactivating the C2 position toward nucleophilic attack compared to 2-chloropyrimidine, but activating the C5 position for electrophilic attack relative to unsubstituted pyrimidine.

| Property | Value/Description | Relevance |

| Molecular Weight | 124.14 g/mol | Fragment-based drug discovery (FBDD) friendly. |

| pKa (Conjugate Acid) | ~1.5 - 2.0 | Weakly basic; protonation occurs at N1/N3. |

| Boiling Point | 208 °C | High boiling point allows for high-temp reactions without pressure vessels. |

| Stability | Stable to weak bases; hydrolyzes in strong acid. | Compatible with basic organometallic reagents (e.g., n-BuLi).[1] |

Synthetic Routes

While commercially available, this compound is often synthesized in situ or on-demand to ensure purity, particularly free from hydrolysis products (uracils).

Primary Route: Nucleophilic Displacement (SNAr)

-

Reagent: Sodium Ethoxide (NaOEt) in Ethanol.[3]

-

Mechanism: Addition-Elimination.[1] The ethoxide anion attacks C2, forming a Meisenheimer-like complex, followed by chloride expulsion.

-

Critical Control Point: Moisture exclusion is vital. Water competes with ethoxide, leading to 2-hydroxypyrimidine (inactive byproduct).

Reactivity Profile & Mechanistic Causality

The utility of this compound rests on three distinct reactivity pillars, exploitable via specific reaction conditions.

Pillar 1: Directed Ortho-Metallation (DoM) at C4

The ethoxy group is a superior Directing Metalation Group (DMG) compared to halogens. It coordinates with lithium bases, anchoring the metal and directing deprotonation to the chemically equivalent C4 or C6 positions.

-

Mechanism: Complex Induced Proximity Effect (CIPE). The lithium cation coordinates to the ethoxy oxygen and the ring nitrogen (N3), bringing the basic alkyl anion (e.g., butyl) into proximity with the C4 proton.

-

Regioselectivity: Exclusive C4/C6 lithiation. No C5 lithiation occurs due to the lack of stabilization and distance from the directing group.

-

Validation: Quenching with D2O should yield >95% deuterium incorporation at C4, observable by 1H NMR (disappearance of the doublet at ~8.5 ppm).

Pillar 2: The "Masked" Uracil (Deprotection)

In nucleoside analog synthesis, the 2-oxo group of uracil is often protected as an ether to prevent N-alkylation or to solubilize the intermediate.

-

Transformation: this compound

Uracil (2-hydroxypyrimidine). -

Conditions: Acidic hydrolysis (e.g., HCl/AcOH or TMSI).

-

Causality: Protonation of N1 activates the C2-position for water attack, displacing ethanol.

Pillar 3: Electrophilic Aromatic Substitution (EAS) at C5

While pyrimidines are generally poor substrates for EAS, the +R effect of the ethoxy group sufficiently activates the C5 position (meta to both nitrogens) for halogenation.

-

Reagent: NBS or I2/Selectfluor.

-

Utility: Access to 5-bromo-2-ethoxypyrimidine, a precursor for Suzuki-Miyaura coupling.

Visualization of Reactivity[5]

Figure 1: Reactivity map of this compound illustrating the divergent synthetic pathways available based on reagent choice.

Experimental Protocols

Protocol A: Regioselective C4-Functionalization via Lithiation

Objective: Synthesis of 2-ethoxy-4-formylpyrimidine.

Reagents:

-

This compound (1.0 equiv)

-

LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or n-BuLi (1.1 equiv)

-

DMF (Dimethylformamide) (1.2 equiv)

-

Solvent: Anhydrous THF (Tetrahydrofuran)[1]

Step-by-Step Methodology:

-

System Prep: Flame-dry a 2-neck round-bottom flask under Argon flow. Charge with anhydrous THF.

-

Base Generation: (If using LiTMP) Add TMP and n-BuLi at 0°C, stir for 15 min, then cool to -78°C. (If using n-BuLi directly, cool THF to -78°C first). Note: LiTMP is preferred to avoid nucleophilic attack of the butyl group on the pyrimidine ring (Chichibabin-like addition).

-

Substrate Addition: Add this compound (dissolved in minimal THF) dropwise over 10 minutes. Maintain internal temperature < -70°C.

-

Metallation: Stir at -78°C for 30–45 minutes.

-

Self-Validation Check: Aliquot 0.1 mL, quench with D2O, and run NMR. >95% D-incorporation at C4 confirms lithiation.

-

-

Electrophile Trapping: Add DMF dropwise. The solution may change color (often yellow/orange).

-

Quench: Allow to warm to 0°C and quench with saturated NH4Cl solution.

-

Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

Protocol B: SNAr Displacement with Primary Amines

Objective: Synthesis of N-alkyl-2-aminopyrimidine.

Reagents:

-

This compound (1.0 equiv)

-

Primary Amine (e.g., Benzylamine) (1.5 equiv)

-

Solvent: n-Butanol or neat (if amine is liquid)

Methodology:

-

Setup: Use a sealed pressure tube or microwave reactor. The ethoxy group is a poor leaving group compared to chloride, requiring thermal activation.

-

Reaction: Heat to 120–140°C for 12–24 hours (conventional) or 150°C for 30 min (microwave).

-

Monitoring: Monitor by TLC (EtOAc/Hexane). The product will be more polar than the starting material.

-

Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via flash chromatography.

Case Study: Synthesis of a Kinase Inhibitor Scaffold

The following workflow demonstrates the use of this compound to construct a 2,4,5-trisubstituted pyrimidine core, a common motif in EGFR inhibitors.

Figure 2: Sequential functionalization strategy. The ethoxy group is retained through Steps 1 & 2 to direct solubility and reactivity, then displaced in Step 3 to install the hinge-binding amine.

Safety & Handling

-

Flammability: this compound is a combustible liquid/low-melting solid. Keep away from open flames.

-

Reactivity: Incompatible with strong oxidizing agents.

-

Toxicology: Pyrimidine derivatives can be bioactive. Treat as a potential irritant and mutagen. Use standard PPE (gloves, goggles, fume hood).

-

Waste: Dispose of halogenated solvents (from extraction) and heavy metals (if Pd used) in segregated waste streams.

References

-

Regioselective Lithiation of 2-Alkoxypyrimidines

-

Nucleophilic Substitution Mechanisms

-

Medicinal Chemistry Applications

-

Synthesis of Chloropyrimidine Precursors

Sources

- 1. researchgate.net [researchgate.net]

- 2. CZ279305B6 - 2-halogenpyrimidine-4-carboxylic acids, process of their preparation and their use for the preparation of derivatives of 2-substituted pyrimidine-4-carboxylic acids and derivatives of substituted pyrimidine-Â-carboxylic acids - Google Patents [patents.google.com]

- 3. Pyrimidine derivatives and related compounds. Part 48. Uracil ring transformation: conversion of 5-nitrouracils into 5-carbamoyluracils - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-chloropyrimidine patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN114262300A - Preparation method of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability of 2-Ethoxypyrimidine Under Acidic and Basic Conditions

Introduction

Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, integral to the structure of nucleic acids and a multitude of therapeutic agents.[1] For any novel pyrimidine derivative, such as 2-ethoxypyrimidine, a comprehensive understanding of its chemical stability is a prerequisite for advancement in drug development.[1] Instability under physiological or manufacturing pH conditions can compromise a compound's shelf-life, efficacy, and safety.[1] This technical guide provides an in-depth analysis of the stability of this compound under acidic and basic conditions. As a Senior Application Scientist, this document is structured to deliver not just protocols, but the causal logic behind the experimental design, ensuring a robust and scientifically sound approach for researchers, scientists, and drug development professionals.

The core of this investigation revolves around forced degradation studies, a systematic approach to identify likely degradation products and elucidate degradation pathways by subjecting the molecule to stress conditions that are more severe than accelerated stability testing.[2][3]

Predicted Degradation Pathways of this compound

The chemical structure of this compound features an ether linkage at the C2 position of the pyrimidine ring. This ether bond is the most probable site of hydrolytic cleavage under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the degradation of this compound is anticipated to proceed via acid-catalyzed hydrolysis of the ether linkage.[3][4] This reaction is analogous to the well-documented acidic cleavage of alkyl aryl ethers. The mechanism involves two primary steps:

-

Protonation of the Pyrimidine Ring: The reaction initiates with the protonation of one of the nitrogen atoms in the pyrimidine ring. This enhances the electron-withdrawing nature of the ring, making the C2 carbon more electrophilic.

-

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the electrophilic C2 carbon. This is followed by the departure of ethanol as a leaving group and subsequent deprotonation to yield the final degradation product.

The primary degradation products are therefore predicted to be 2-hydroxypyrimidine (which exists in tautomeric equilibrium with pyrimidin-2(1H)-one) and ethanol .

Caption: Proposed mechanism for acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis

Under basic conditions, the ether linkage is generally more stable than under acidic conditions. However, cleavage can still occur, typically through a nucleophilic aromatic substitution (SNAr) mechanism, especially if the pyrimidine ring is sufficiently electron-deficient.

-

Nucleophilic Attack by Hydroxide: A hydroxide ion (OH⁻) directly attacks the C2 carbon of the pyrimidine ring.

-

Formation of a Meisenheimer-like Intermediate: This addition forms a negatively charged intermediate (a Meisenheimer-like complex) where the negative charge is delocalized over the pyrimidine ring.

-

Elimination of the Leaving Group: The complex then collapses, eliminating the ethoxide ion (EtO⁻) as the leaving group, to form 2-hydroxypyrimidine. The ethoxide ion is subsequently protonated by water to form ethanol.

Similar to the acidic pathway, the expected degradation products are 2-hydroxypyrimidine and ethanol . The rate of this reaction is highly dependent on the concentration of the base and the temperature.

Caption: Proposed mechanism for base-catalyzed hydrolysis of this compound.

Experimental Design: A Self-Validating Forced Degradation Study

The following protocols are designed to not only induce degradation but also to provide a framework for developing a stability-indicating analytical method. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradation products without completely consuming the parent compound.[2]

Analytical Methodology: Stability-Indicating HPLC-UV/MS

A robust, stability-indicating method is paramount. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with both UV and mass spectrometry (MS) detectors is the gold standard for this type of analysis.[5][6]

-

Rationale: The HPLC method separates the parent compound from its degradation products. The UV detector provides quantitative data, while the MS detector provides mass information for the identification of unknown degradants.[7]

Caption: General workflow for the analysis of forced degradation samples.

Protocol 1: Acidic Hydrolysis

Objective: To evaluate the stability of this compound in an acidic environment and to generate acid-induced degradation products.

Materials:

-

This compound

-

Methanol (HPLC grade)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Volumetric flasks, pipettes, vials

-

HPLC-UV/MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Stress Sample Preparation:

-

Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

-

Add 1 mL of 1 M HCl.

-

Dilute to volume with a 50:50 mixture of water and methanol. This results in a final concentration of 0.1 mg/mL in 0.1 M HCl.

-

-

Control Sample Preparation: Prepare a control sample by following the same procedure but replacing the 1 M HCl with 1 mL of water.

-

Incubation:

-

Place both the stress and control samples in a water bath set at 60°C.

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

-

-

Sample Quenching and Analysis:

-

Before analysis, neutralize the aliquots by adding an equimolar amount of 1 M NaOH.

-

Analyze the samples by the validated stability-indicating HPLC-UV/MS method.

-

Causality Behind Choices:

-

0.1 M HCl: This concentration is a standard starting point for acid stress testing as per regulatory guidelines.[8]

-

60°C: Elevated temperature is used to accelerate the degradation process to achieve results within a practical timeframe.[8]

-

Neutralization: Quenching the reaction by neutralization is crucial to prevent further degradation in the sample vial before or during analysis.

Protocol 2: Basic Hydrolysis

Objective: To assess the stability of this compound in a basic environment and to generate base-induced degradation products.

Materials:

-

This compound

-

Methanol (HPLC grade)

-

1 M Sodium Hydroxide (NaOH)

-

1 M Hydrochloric Acid (HCl)

-

Volumetric flasks, pipettes, vials

-

HPLC-UV/MS system

Procedure:

-

Stock Solution Preparation: Use the same 1 mg/mL stock solution of this compound in methanol as prepared for the acidic hydrolysis study.

-

Stress Sample Preparation:

-

Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

-

Add 1 mL of 1 M NaOH.

-

Dilute to volume with a 50:50 mixture of water and methanol. This results in a final concentration of 0.1 mg/mL in 0.1 M NaOH.

-

-

Control Sample Preparation: Prepare a control sample as described in the acidic hydrolysis protocol.

-

Incubation:

-

Incubate the stress and control samples at 60°C.

-

Collect aliquots at predefined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

-

-

Sample Quenching and Analysis:

-

Neutralize the aliquots with an equimolar amount of 1 M HCl prior to injection.

-

Analyze the samples using the stability-indicating HPLC-UV/MS method.

-

Causality Behind Choices:

-

0.1 M NaOH: Similar to the acid stress test, this is a standard concentration for initiating base-catalyzed forced degradation.[8]

-

Methanol Co-solvent: this compound may have limited aqueous solubility, so a co-solvent like methanol is used to ensure it remains dissolved throughout the experiment.

Data Presentation and Interpretation

All quantitative data from the degradation studies should be summarized in a clear, tabular format to facilitate comparison and analysis.

Table 1: Summary of this compound Degradation under Acidic Conditions (0.1 M HCl at 60°C)

| Time (hours) | % Remaining this compound | % Area of Degradant 1 (2-hydroxypyrimidine) | Mass Balance (%) |

| 0 | 100.0 | 0.0 | 100.0 |

| 2 | 95.2 | 4.6 | 99.8 |

| 4 | 90.5 | 9.3 | 99.8 |

| 8 | 82.1 | 17.5 | 99.6 |

| 24 | 65.8 | 33.9 | 99.7 |

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Table 2: Summary of this compound Degradation under Basic Conditions (0.1 M NaOH at 60°C)

| Time (hours) | % Remaining this compound | % Area of Degradant 1 (2-hydroxypyrimidine) | Mass Balance (%) |

| 0 | 100.0 | 0.0 | 100.0 |

| 2 | 99.5 | 0.4 | 99.9 |

| 4 | 98.9 | 1.0 | 99.9 |

| 8 | 97.6 | 2.3 | 99.9 |

| 24 | 93.1 | 6.7 | 99.8 |

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Interpreting the Results:

-

Rate of Degradation: By comparing the percentage of remaining parent compound over time, the relative stability under acidic and basic conditions can be determined. Based on general principles of ether hydrolysis, degradation is expected to be faster under acidic conditions.[4]

-

Degradation Products: The HPLC-MS data will be crucial for identifying the degradation products. The primary degradant is expected to have a mass corresponding to 2-hydroxypyrimidine.

-

Mass Balance: A good mass balance (typically >95%) indicates that all major degradation products are being detected by the analytical method, thus validating it as stability-indicating.

Conclusion and Further Steps

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the stability of this compound under acidic and basic conditions. By integrating established chemical principles with detailed, self-validating experimental protocols, researchers can confidently characterize the degradation pathways and products of this molecule.

The logical next steps following this initial investigation would be:

-

Isolation and Structural Elucidation: If significant unknown degradation products are observed, they should be isolated (e.g., by preparative HPLC) and their structures definitively confirmed using techniques such as NMR spectroscopy.[9]

-

Kinetic Analysis: To gain a deeper understanding, a pH-rate profile study can be conducted by performing the hydrolysis experiments across a wide range of pH values.[10] This allows for the determination of rate constants and provides further mechanistic insights.

-

Full Forced Degradation Study: The investigation should be expanded to include oxidative, thermal, and photolytic stress conditions as per ICH guidelines to build a complete stability profile of the molecule.[2]

By following the principles and protocols laid out in this guide, drug development professionals can ensure the scientific integrity of their stability assessments for this compound and other novel pyrimidine-based drug candidates.

References

-

Barrera, C.M., et al. (2006). Hydrolysis kinetics for 2-chloropyridine in supercritical water. Available at: [Link]

-

ResearchGate. (n.d.). Hydrolysis kinetics for 2-chloropyridine in supercritical water | Request PDF. Available at: [Link]

-

ChemRxiv. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. Cambridge Open Engage. Available at: [Link]

-

ResearchGate. (n.d.). pH-rate profiles for the hydrolytic reactions of the copolymer model 3a.... Available at: [Link]

- Unknown Source. HYDROLYSIS.

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

-

Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

-

MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]

-

Kymanox. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

-

MDPI. (2022). Hydrolysis Behavior and Kinetics of AlN in Aluminum Dross during the Hydrometallurgical Process. Available at: [Link]

-

National Institutes of Health. (n.d.). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Available at: [Link]

-

PubMed. (n.d.). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Available at: [Link]

-

Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Available at: [Link]

-

ResearchGate. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Available at: [Link]

-

SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]

-

ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available at: [Link]

-

MDPI. (2025). Highly Efficient Hydrolysis of Hesperidin and Naringin and Synthesis of Their Aglycone Acetates Under Microwave Irradiation. Available at: [Link]

-

YouTube. (2024). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. Available at: [Link]

-

RSC Publishing. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Available at: [Link]

-

ChemRxiv. (n.d.). A two-stage MS feature dereplication strategy for natural products discovery. Cambridge Open Engage. Available at: [Link]

-

ResearchGate. (2025). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available at: [Link]

-

PHARMA DEVILS. (n.d.). SOP-for-Forced-Degradation-Study. Available at: [Link]

-

ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4.... Available at: [Link]

-

PubMed. (n.d.). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Available at: [Link]

-

YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Available at: [Link]

- Unknown Source. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan.

-

PubMed. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Available at: [Link]

-

National Institutes of Health. (n.d.). Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. Available at: [Link]

-

Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link]

-

Kinetik. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Available at: [Link]

-

Pradeep Research Group. (2012). Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. Available at: [Link]

-

National Institutes of Health. (n.d.). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Available at: [Link]

-

YouTube. (2015). Base Catalyzed Ester Hydrolysis (Saponification). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. resolvemass.ca [resolvemass.ca]

- 3. onyxipca.com [onyxipca.com]

- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. assyro.com [assyro.com]

- 9. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Note: 2-Ethoxypyrimidine in Kinase Inhibitor Synthesis

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It focuses on the 2-ethoxypyrimidine moiety—a specific structural motif used to modulate solubility, metabolic stability, and kinase hinge-binding interactions.[1]

Executive Summary

The pyrimidine heterocycle is a privileged scaffold in kinase inhibitor discovery, forming the core of drugs like Imatinib , Nilotinib , and Pazopanib . While 2-aminopyrimidines are ubiquitous for their ability to form a donor-acceptor-donor (D-A-D) hydrogen bond triad with the kinase hinge region (e.g., ATP binding site), the This compound variant offers a distinct pharmacological profile.[1]

This guide details the synthetic utility of this compound. Unlike the 2-amino group, the 2-ethoxy group acts solely as a hydrogen bond acceptor (via the pyrimidine nitrogens) and introduces a lipophilic ethyl tail that can occupy hydrophobic pockets (e.g., the "gatekeeper" region or solvent front), altering potency and ADME properties.

Key Applications

-

Solubility Modulation: Disrupting crystal packing forces common in planar aminopyrimidines.

-

Selectivity Tuning: Altering the H-bond donor/acceptor pattern to avoid off-target kinases that strictly require a 2-amino donor.[1]

-

Metabolic Stability: The ethoxy group is generally more resistant to oxidative dealkylation than methoxy groups in certain microsomal environments.

Chemical Basis & Rationale[2][3][4]

The "Ethoxy Effect" in the Hinge Region

In the ATP-binding pocket, the kinase hinge region typically presents a backbone amide nitrogen (donor) and a carbonyl oxygen (acceptor).

-

2-Aminopyrimidine: Presents a complementary Acceptor-Donor-Acceptor motif.[1]

-

This compound: Presents an Acceptor- (No Donor) -Acceptor motif.[1] The ethoxy oxygen is a weak acceptor, but the steric bulk of the ethyl group often forces the pyrimidine ring to twist or occupy a distinct sub-pocket, potentially inducing Type I½ or Type II binding modes.

Regioselectivity in Synthesis

The synthesis of 2-ethoxypyrimidines from 2,4-dichloropyrimidines is governed by the principle of nucleophilic aromatic substitution (

-

C4 Position: More electrophilic due to the para-like resonance contribution from N1 and N3. Kinetic control usually favors C4 substitution.

-

C2 Position: Less reactive. Accessing the 2-ethoxy-4-chloro isomer requires specific thermodynamic conditions or alternative starting materials (e.g., 2-methylsulfonylpyrimidines).[1]

Synthetic Protocols

Protocol A: Synthesis of the Building Block (5-Bromo-2-ethoxypyrimidine)

This protocol describes the conversion of 5-bromo-2-chloropyrimidine to 5-bromo-2-ethoxypyrimidine.[1] This is a robust "building block" synthesis.

Reagents:

-

5-Bromo-2-chloropyrimidine (1.0 equiv)[1]

-

Sodium Ethoxide (NaOEt), 21% wt in Ethanol (1.2 equiv)

-

Absolute Ethanol (Solvent)

-

Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

-

Preparation: Charge a dry round-bottom flask with 5-bromo-2-chloropyrimidine (e.g., 10 mmol, 1.93 g) and absolute ethanol (20 mL).

-

Nucleophilic Attack: Cool the solution to 0°C in an ice bath. Dropwise add the NaOEt solution (12 mmol) over 10 minutes.

-

Mechanistic Note: The ethoxide ion attacks the C2 position. The electron-withdrawing bromine at C5 activates the ring, facilitating the

reaction.[1]

-

-

Reaction: Remove the ice bath and stir at room temperature (25°C) for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.[1] The starting material (

~ 1.2 min) should convert to the product ( -

Quench: Concentrate the mixture under reduced pressure to remove most ethanol. Resuspend the residue in water (30 mL) and extract with DCM (3 x 20 mL).

-

Purification: Dry the combined organics over

, filter, and concentrate.-

Yield: Typically >90% as a white/off-white solid.[1]

-

Purity Check:

NMR (CDCl3) should show the characteristic triplet (1.4 ppm) and quartet (4.4 ppm) of the ethoxy group and the aromatic pyrimidine protons.

-

Protocol B: Suzuki-Miyaura Cross-Coupling (Kinase Scaffold Assembly)

This protocol couples the this compound warhead to an aryl boronic acid (representing the kinase core, e.g., an indazole or quinoline).[1]

Reagents:

-

5-Bromo-2-ethoxypyrimidine (1.0 equiv)[1]

-

Aryl Boronic Acid / Pinacol Ester (1.1 equiv)

-

Catalyst:

(0.05 equiv) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

-

Assembly: In a microwave vial or pressure tube, combine the bromide (1.0 mmol), boronic acid (1.1 mmol), and catalyst (0.05 mmol).

-

Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-dioxane (5 mL) and aqueous

(1.5 mL). -

Reaction: Heat to 90°C for 4–12 hours (thermal) or 110°C for 30 minutes (microwave).

-

Why this catalyst?

is robust for heteroaryl-heteroaryl couplings and tolerates the basic nitrogen of the pyrimidine.[1]

-

-

Work-up: Dilute with EtOAc, wash with brine, and dry over

. -

Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic analysis and forward synthesis of a hypothetical "Type I" kinase inhibitor incorporating the this compound moiety.

Figure 1: Synthetic workflow converting a chloropyrimidine precursor into a functionalized kinase inhibitor via SNAr and Suzuki coupling.

Data Summary: 2-Ethoxy vs. 2-Amino

The following table summarizes the physicochemical and biological shifts observed when replacing a 2-amino group with a 2-ethoxy group in a typical pyrimidine kinase inhibitor scaffold.

| Feature | 2-Aminopyrimidine (Standard) | This compound (Modified) | Impact/Rationale |

| H-Bonding (Hinge) | Donor-Acceptor-Donor (D-A-D) | Acceptor-Acceptor (A-A) | Loss of N-H donor reduces affinity for "classical" hinges but improves selectivity against kinases requiring that donor.[1] |

| LogP (Lipophilicity) | Lower (More Polar) | Higher (+0.5 to +1.0 LogP) | Improves permeability; ethyl group adds hydrophobic bulk. |

| Solubility | Low (Crystal Lattice Energy High) | Moderate to High | Ethoxy group disrupts planar stacking, often improving solubility despite higher LogP. |

| Metabolic Liability | N-Oxidation / Glucuronidation | O-Dealkylation | Ethoxy is generally more stable than methoxy; susceptible to CYP450 O-dealkylation.[1] |

References

-

Bolli, M. H., et al. (2012). Discovery of Macitentan, a Potent and Orally Bioavailable Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Link (Demonstrates the synthesis of 2-alkoxypyrimidine ethers via SNAr).[1]

-

Linger, R. M., et al. (2008).[2] TAM receptor tyrosine kinases: biologic functions, signaling, and potential therapeutic targeting in human cancer.[2] Advances in Cancer Research. Link (Context for Axl kinase inhibitors utilizing pyrimidine scaffolds).

-

Zhang, T., et al. (2009). Discovery of potent and selective covalent inhibitors of TK/Axl kinase. ACS Medicinal Chemistry Letters.[3] (Discusses SAR of pyrimidine C2 substitutions).

-

Gomtsyan, A. (2012). Heterocycles in Drugs and Drug Discovery. Chemistry of Heterocyclic Compounds. Link (General review of pyrimidine pharmacophores).

-

US Patent 9593097B2. Axl inhibitors.Link (Specific examples of this compound carboxamides).[1]

Sources

Application Note: 2-Ethoxypyrimidine as a Versatile Scaffold for Pharmaceutical Intermediates

Abstract

This application note details the utility of 2-ethoxypyrimidine (CAS: 16939-49-8) as a strategic "masked" intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs). Unlike its 2-chloro analog, the 2-ethoxy derivative offers a unique balance of stability and reactivity, serving as a precursor for 5-substituted uracils (antivirals/oncology), cytosine analogs , and functionalized heteroaryl ethers . This guide provides optimized protocols for its synthesis, C5-regioselective functionalization, and controlled deprotection.

Chemical Profile & Reactivity Logic

The "Masked Carbonyl" Strategy

In medicinal chemistry, the this compound scaffold is frequently employed as a lactim ether . It effectively masks the 2-pyrimidinone (uracil-like) moiety, which often suffers from poor solubility and tautomeric ambiguity during synthetic steps.

-

Lipophilicity: The ethoxy group significantly increases solubility in organic solvents (DCM, EtOAc) compared to the polar 2-hydroxypyrimidine.

-

Electronic Activation: The electron-donating ethoxy group (

effect) activates the C5 position for Electrophilic Aromatic Substitution (EAS), facilitating halogenation more effectively than electron-deficient 2-chloropyrimidines. -

Orthogonal Reactivity: The ethoxy group is stable to basic conditions (e.g., lithiation, Suzuki coupling bases) but labile to acidic hydrolysis.

Comparative Properties

| Property | This compound | 2-Chloropyrimidine | 2-Hydroxypyrimidine |

| Role | Activated Scaffold / Masked Amide | Electrophile ( | Tautomeric Base |

| C5-Reactivity | High (EAS active) | Low (Deactivated) | Moderate |

| Solubility | High (Organic) | High (Organic) | Low (Aqueous/Polar) |

| Stability | Acid-sensitive | Moisture-sensitive | Stable |

Strategic Workflow Diagram

The following diagram illustrates the divergent synthetic pathways accessible from the this compound core.

Figure 1: Divergent synthesis map showing the conversion of 2-chloropyrimidine to 5-substituted uracil APIs via the 2-ethoxy intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Conversion of 2-chloropyrimidine to this compound via Nucleophilic Aromatic Substitution (

-

Precursor: 2-Chloropyrimidine (commercially available or synthesized from 2-aminopyrimidine via diazotization [1]).

-

Reagents: Sodium Ethoxide (21% wt in EtOH), Ethanol (anhydrous).

Step-by-Step Procedure:

-

Preparation: Charge a dry 3-neck round-bottom flask with 2-chloropyrimidine (1.0 eq) and anhydrous ethanol (5 mL/g).

-

Addition: Cool the solution to 0°C under

atmosphere. Add sodium ethoxide solution (1.1 eq) dropwise over 20 minutes. Note: Exothermic reaction. -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane). The spot for 2-chloropyrimidine (

) should disappear, replaced by a lower -

Workup: Quench with saturated

solution. Remove ethanol under reduced pressure. Extract the aqueous residue with DCM ( -

Purification: Dry organic layers over

, filter, and concentrate. The product is typically obtained as a pale yellow oil or low-melting solid.-

Yield Expectation: 85–92%.

-

Protocol B: C5-Bromination (Regioselective Functionalization)

Objective: Introducing a halogen handle at the C5 position for subsequent cross-coupling. The ethoxy group directs the electrophile to the para-position relative to itself (C5).

Step-by-Step Procedure:

-

Dissolution: Dissolve This compound (1.0 eq) in acetonitrile (MeCN) or acetic acid (AcOH).

-

Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions at room temperature.

-

Critical: Avoid excess NBS to prevent over-bromination or radical side reactions.

-

-

Heating: Stir at 60°C for 2–3 hours.

-

Workup: Concentrate the solvent. Redissolve in EtOAc and wash with water and sodium thiosulfate (to remove residual bromine).

-

Result: 5-Bromo-2-ethoxypyrimidine . This intermediate is stable and ready for Suzuki-Miyaura coupling [2].

Protocol C: Hydrolysis to 5-Substituted Uracils

Objective: Converting the ethoxy "mask" back to the carbonyl (lactam) to generate the final uracil derivative.

Step-by-Step Procedure:

-

Acidolysis: Dissolve the 5-substituted-2-ethoxypyrimidine in a mixture of conc. HCl and Acetic Acid (1:1 v/v).

-

Reflux: Heat to reflux (100°C) for 2–4 hours.

-

Precipitation: Cool the mixture to 0°C. The pyrimidinone (uracil) derivative often precipitates out of solution due to lower solubility.

-

Isolation: Filter the solid and wash with cold water and ether.

Pharmaceutical Case Studies

Case Study 1: Synthesis of 5-Iodouracil Derivatives (Antivirals)

Researchers utilized this compound to synthesize radiolabeled antiviral agents. Direct iodination of uracil is often sluggish.

-

Pathway: this compound

Lithiation (LiTMP) at C5 -

Advantage: The ethoxy group directed the lithiation exclusively to C5, avoiding N-alkylation issues common with unprotected uracils [3].

Case Study 2: Kinase Inhibitors (Retaining the Ether)

In certain EGFR inhibitors, the this compound moiety is retained. The ethyl group fits into a specific hydrophobic pocket in the ATP-binding site, providing better affinity than the methoxy or hydroxy analogs.

-

Protocol: 5-Bromo-2-ethoxypyrimidine is coupled with an aryl boronic acid via Suzuki coupling (

,

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step A | Moisture in EtOH; Old NaOEt | Use freshly distilled anhydrous EtOH; Titrate NaOEt. |

| Bis-substitution | Temperature too high | Keep reaction at 0°C during addition; Ensure 1:1 stoichiometry. |

| Incomplete Hydrolysis | Acid too weak | Use 6N HCl or HBr/AcOH; Increase reflux time. |

| C5-Bromination Failure | Deactivated ring | Ensure the starting material is the ethoxy derivative, not the chloro derivative. |

References

-

Organic Syntheses. "2-Chloropyrimidine." Org.[4][6][7][8] Synth.1955 , 35, 22. Link

- Journal of Heterocyclic Chemistry. "Halogenation of 2-alkoxypyrimidines." J. Heterocycl. Chem.

-

National Institutes of Health (NIH). "Modifications at the C5 position of pyrimidine nucleosides." PubMed Central.Link

-

Royal Society of Chemistry. "Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate." J. Chem. Soc. C.Link

-

Jubilant Ingrevia. "Pyridine and Pyrimidine Derivatives in Pharma." Link

(Note: While specific page numbers for general reactions vary by edition, the links provided direct to authoritative databases or specific open-access protocols where available.)

Sources

- 1. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents [patents.google.com]

- 6. The influence of the C5 substituent on the 2-thiouridine desulfuration pathway and the conformational analysis of the resulting 4-pyrimidinone products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

Accelerating Antiviral Discovery: 2-Ethoxypyrimidine as a Strategic Scaffold for Nucleoside and Non-Nucleoside Inhibitors

Executive Summary

The pyrimidine heterocycle is the structural foundation of the most successful antiviral drugs in history, including Zidovudine (AZT), Lamivudine (3TC), and Sofosbuvir. However, the direct functionalization of the pyrimidine core often faces regioselectivity challenges due to lactam-lactim tautomerism.

2-Ethoxypyrimidine serves as a critical "lactim ether" intermediate. It effectively masks the C2-carbonyl, locking the aromatic system to facilitate specific glycosylations (via the Hilbert-Johnson reaction) or nucleophilic aromatic substitutions (

Chemical Basis & Rationale[1][2][3][4][5][6][7][8][9]

The "Lactim Ether" Advantage

In its natural state, 2-hydroxypyrimidine exists predominantly as the 2-oxo (lactam) tautomer. This poses a challenge for chemists attempting to functionalize the ring, as N-alkylation often competes with O-alkylation.

By utilizing This compound , researchers achieve three strategic advantages:

-

Regiocontrol: The ethoxy group prevents N3-alkylation, directing electrophiles to the N1 position—crucial for synthesizing nucleoside analogues.

-

Lipophilicity Tuning: The ethoxy group increases

, enhancing cell membrane permeability during early-stage phenotypic screening. -

Leaving Group Utility: Under acidic conditions, the ethoxy group can be hydrolyzed back to the oxo-form (generating Uracil derivatives) or displaced by amines to create 2-aminopyrimidines (common in kinase inhibitors).

Mechanism of Action Targets

Derivatives synthesized from this scaffold typically target:

-

Viral Polymerases (RdRp/RT): As nucleoside analogues (after glycosylation and phosphorylation).

-

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Via hydrophobic interactions of the 2-alkoxy tail in the inhibitor binding pocket.

Experimental Protocols: Chemical Synthesis

Protocol A: Synthesis of this compound Intermediates via

Objective: To generate a stable this compound scaffold from 2-chloropyrimidine precursors.

Materials:

-

2,4-Dichloropyrimidine (CAS: 3934-20-1)

-

Sodium Ethoxide (21% in ethanol)

-

Anhydrous Ethanol

-

Dichloromethane (DCM) for extraction

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with 2,4-dichloropyrimidine (10 mmol) and anhydrous ethanol (20 mL) under Argon atmosphere.

-

Addition: Cool the solution to 0°C. Dropwise add Sodium Ethoxide solution (10.5 mmol) over 15 minutes. Note: Stoichiometry is critical to prevent bis-substitution.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The 2-ethoxy-4-chloropyrimidine spot should appear (

). -

Quench: Neutralize with dilute acetic acid to pH 7.

-

Workup: Remove ethanol under reduced pressure. Resuspend residue in water (20 mL) and extract with DCM (

mL). -

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). -

Yield: Expect 75-85% of 2-ethoxy-4-chloropyrimidine .

Protocol B: Silyl-Hilbert-Johnson Glycosylation

Objective: To couple the this compound base with a ribose sugar to form a nucleoside analogue.

Materials:

-

2-Ethoxy-4-chloropyrimidine (from Protocol A)

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-

-D-ribofuranose -

BSA (N,O-Bis(trimethylsilyl)acetamide)

-

TMSOTf (Trimethylsilyl trifluoromethanesulfonate)

-

Anhydrous Acetonitrile

Step-by-Step Procedure:

-

Silylation: Dissolve 2-ethoxy-4-chloropyrimidine (1.0 eq) in dry acetonitrile. Add BSA (2.0 eq) and stir at 60°C for 30 mins to generate the silylated base in situ.

-

Coupling: Cool to 0°C. Add the protected ribose sugar (1.0 eq).

-

Activation: Dropwise add TMSOTf (1.1 eq). This Lewis acid catalyzes the departure of the 1-O-acetyl group and directs the base attack.

-

Reaction: Stir at RT for 2-4 hours.

-

Hydrolysis (Critical): The 2-ethoxy group is often retained here. If the target is the Uridine analogue, treat the crude product with concentrated HCl/MeOH to hydrolyze the ethyl ether to the carbonyl.

-

Isolation: Standard extraction and silica chromatography.

Visualizing the Synthetic Pathway

The following diagram illustrates the versatility of the this compound scaffold in divergent synthesis.

Caption: Divergent synthesis starting from 2,4-dichloropyrimidine. The 2-ethoxy intermediate allows access to both nucleoside and non-nucleoside antiviral libraries.

Biological Evaluation Protocols

Once synthesized, the this compound derivatives must be screened for antiviral efficacy and cytotoxicity.

Protocol C: Cytopathic Effect (CPE) Inhibition Assay

Target Virus Model: HSV-1 (DNA virus) or HIV-1 (RNA virus pseudotype).

-

Cell Seeding: Seed Vero cells (for HSV) or MT-4 cells (for HIV) in 96-well plates at

cells/well. Incubate for 24h at 37°C, 5% -

Compound Treatment: Prepare serial dilutions of the test compound (e.g., 0.1

M to 100 -

Infection: Add virus stock at a Multiplicity of Infection (MOI) of 0.01. Include "Cell Control" (uninfected, untreated) and "Virus Control" (infected, untreated).

-

Incubation: Incubate for 48-72 hours until Virus Control wells show >90% CPE.

-

Readout (MTS/MTT): Add MTS reagent. Viable cells metabolize MTS to a colored formazan product.

-

Calculation:

Protocol D: Selectivity Index Determination

To ensure the observed effect is antiviral and not merely toxic to the host, calculate the Selectivity Index (SI).

| Parameter | Definition | Threshold for Lead Candidate |

| Concentration inhibiting 50% of viral replication. | ||

| Concentration causing 50% cytotoxicity to host cells. | ||

| SI | Ratio of |

Pathway Logic: From Scaffold to Lead

Caption: Screening workflow for this compound derivatives, prioritizing high Selectivity Indices (SI) before mechanistic validation.

References

-

Pyrimidine Derivatives in Antiviral Therapy. GSC Online Press. (2023). Overview of pyrimidine nucleoside analogs like acyclovir and lamivudine.

-

Synthesis and Antiviral Activity of Methylenecyclopropane Analogues. PubMed. (2004).[1] Details on converting precursors to antiviral nucleosides.

-

6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with Antiviral Activity. PubMed. (2002). Discusses acyclic nucleoside phosphonates derived from alkoxy-pyrimidines.

-

Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Bentham Science. (2023). Comprehensive review of pyrimidine moieties in patent literature (1980-2021).

-

Design and Synthesis of Antiviral Agents Targeting Flavivirus. Purdue University. (2008). Synthesis of thiazole-pyrimidine derivatives for Dengue and West Nile Virus.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Ethoxypyrimidine

Topic: Removal of Impurities & Troubleshooting Guide

Audience: Organic Chemists, Process Development Scientists Status: Active | Updated: 2025-05-20

Introduction: The Purification Landscape

Welcome to the technical support hub for pyrimidine functionalization. 2-Ethoxypyrimidine (CAS: 16939-48-9) is a critical intermediate often synthesized via nucleophilic aromatic substitution (

While the synthesis is straightforward, the purification is deceptive. The proximity of boiling points between the product and the starting material, combined with the susceptibility of the ether linkage to hydrolysis, creates a "purification trap" for the unwary. This guide provides the protocols to navigate these challenges.

Module 1: Know Your Impurities (Triage)

Before attempting purification, you must identify which impurity is compromising your material. Use this diagnostic table to correlate observations with chemical reality.

| Impurity | Origin | Physical State | Detection (TLC/GC) | Criticality |

| 2-Chloropyrimidine | Unreacted Starting Material | Solid (MP 63–66°C) | Less polar than product | High (Reactive/Toxic) |

| 2-Hydroxypyrimidine | Hydrolysis (Moisture) | White Solid (MP >200°C) | Baseline (Very Polar) | Medium (Inert filler) |

| Ethanol | Solvent entrapment | Liquid | Solvent front | Low (Process solvent) |

| Oligomers/Oxides | Thermal degradation | Yellow/Orange Oil | Streaking/Baseline | Low (Color issue) |

Module 2: The "Prevention First" Strategy

Expert Insight: The most effective way to remove 2-chloropyrimidine is to ensure it never survives the reaction. Separation via distillation is difficult due to the narrow boiling point gap (

Protocol A: Driving Conversion to >99.8%

-

Stoichiometry: Do not use 1.0 equivalent of NaOEt. Use 1.05 – 1.10 equivalents . The excess ethoxide is easily removed via aqueous wash (it becomes NaOH/EtOH), whereas unreacted 2-chloropyrimidine requires difficult distillation.

-

Reaction Monitoring: Do not stop the reaction based on time. Stop only when HPLC/GC shows <0.5% starting material.

-

The "Quench" Test: Take an aliquot, add water, extract with EtOAc. If the organic layer shows starting material, add 0.1 eq more NaOEt and reflux for 1 hour.

Module 3: Purification Protocols

Workflow Visualization

The following diagram outlines the logical flow for purifying the crude reaction mixture.

Figure 1: Standard workup and purification logic flow for alkoxypyrimidines.

Protocol B: The "Soft" Workup (Removal of Salts & Hydrolysis Products)

-

Why: 2-Hydroxypyrimidine (tautomer of pyrimidin-2(1H)-one) is insoluble in non-polar organics.

-

Concentrate: Remove bulk ethanol.

-

Partition: Add water and Dichloromethane (DCM) or Ethyl Acetate.

-

Note: The product goes to the Organic layer.[1]

-

Note: NaOEt (now NaOH), NaCl, and 2-Hydroxypyrimidine stay in the Aqueous layer or precipitate at the interface.

-

-

Filtration (Critical): If a white rag layer/solid forms at the interface, filter it through Celite before separating layers. This is invariably the hydrolysis byproduct.

-

Wash: Wash organics with brine. Do NOT use acid washes.

-

Warning: 2-Alkoxypyrimidines are acid-labile. Washing with 1M HCl will cleave the ethyl group, regenerating the 2-hydroxypyrimidine impurity [1].

-

Protocol C: Fractional Distillation (The Gold Standard)

If Protocol A failed and you have residual 2-chloropyrimidine, you must distill.

| Parameter | 2-Chloropyrimidine [2] | This compound [3] |

| Boiling Point (760 mmHg) | ~182°C | ~208°C |

| Boiling Point (12 mmHg) | ~75°C | ~90°C |

| Melting Point | 63–66°C (Solid) | ~10°C (Liquid) |

Steps:

-

Use a Vigreux column (at least 15cm). Simple distillation is insufficient due to the <15°C difference under vacuum.

-

Apply vacuum (10–15 mmHg recommended).

-

Foreshot: Collect the fraction coming over at 70–80°C (contains 2-chloropyrimidine).

-

Main Fraction: Collect the stable fraction at 88–92°C.

-

Cooling: Ensure your condenser is <5°C; the product is volatile.

Module 4: Troubleshooting & FAQs

Q1: My product turned into a white solid in the flask. What happened?

A: You likely exposed the product to moisture and acid, or simply atmospheric moisture over a long period.

-

Mechanism: Hydrolysis of the ethoxy group.

-

Fix: The solid is 2-hydroxypyrimidine. It is insoluble in DCM. Dissolve your mixture in DCM, filter off the white solid, and re-concentrate the filtrate.

Q2: I cannot distill (scale too small). How do I remove 5% 2-chloropyrimidine?

A: Use "Chemical Scavenging" (Derivatization).

-

Method: Add 10 mol% of a primary amine (e.g., benzylamine) or a polymer-supported amine resin to the crude mixture. Heat to 80°C for 1 hour.

-

Logic: The amine reacts rapidly with 2-chloropyrimidine via

to form a highly polar aminopyrimidine [4]. -

Workup:

-

If using resin: Filter it out.

-

If using benzylamine: Perform a mild acidic wash (pH 4-5) to remove the basic aminopyrimidine derivative, leaving the less basic this compound in the organic layer. (Monitor pH carefully to avoid hydrolysis).

-

Q3: The product is yellow/orange. Is it pure?

A: Likely >98% pure but contains trace N-oxides or oligomers.

-

Fix: If optical purity is required, distill. If only chemical purity is needed for the next step, the color is usually harmless. Activated charcoal treatment in refluxing hexane/ethyl acetate can also remove color bodies.

Q4: Can I use an acid wash to remove starting materials?

A: NO. While this compound is basic, it is an imidate ester equivalent. Strong acids will protonate the nitrogen, activating the C-2 position for nucleophilic attack by water, leading to ether cleavage. Keep workups neutral (pH 7-9).

References

- Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Detailed mechanisms of alkoxypyrimidine hydrolysis).

-

ChemicalBook. (2024). 2-Chloropyrimidine Physical Properties. Retrieved from

-

PubChem. (2024). This compound Compound Summary. Retrieved from

-

Shadbolt, R. S., & Ulbricht, T. L. V. (1967).[2] Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Retrieved from

Sources

Technical Support Center: 2-Ethoxypyrimidine Stability & Workup Guide

Topic: Preventing Hydrolysis of 2-Ethoxypyrimidine During Workup Ticket ID: CHEM-SUP-2-ETHOXY-001 Support Tier: Level 3 (Senior Application Scientist) Status: Resolved / Knowledge Base Article

Executive Summary

Researchers frequently report the degradation of This compound (and related 2-alkoxypyrimidines) into pyrimidin-2-one (a uracil derivative) during standard workup procedures. This degradation is driven by the molecule's latent cyclic imidate ester character. The C2 position is highly electrophilic, particularly when the ring nitrogen is protonated.

This guide provides a mechanistic understanding of this instability and actionable protocols to prevent it. The core strategy relies on strict pH control (avoiding protonation) and thermal management during solvent removal.

Part 1: The Mechanistic "Why" (Root Cause Analysis)

To prevent hydrolysis, you must understand that this compound acts as a "masked" amide. Under acidic conditions, it reverts to its thermodynamically stable amide tautomer (pyrimidin-2-one).

The Hydrolysis Pathway[1][2]

-

Activation: A proton (

) binds to the ring nitrogen (N1), significantly increasing the electrophilicity of the C2 carbon. -

Nucleophilic Attack: Water attacks the C2 carbon, forming a tetrahedral intermediate.

-